Nifurprazine
Overview
Description
Nifurprazine is a nitrofuran derivative known for its potent antibacterial and trypanocidal properties. It is primarily used as a topical antibacterial agent in veterinary medicine, particularly for the treatment of animal diseases . The compound has shown significant antiparasitic effects against Trypanosoma cruzi and Trypanosoma brucei .
Mechanism of Action
Target of Action
Nifurprazine, a nitrofuran derivative, is primarily targeted towards Trypanosoma cruzi . It is a trypanocidal drug, meaning it is used to treat diseases caused by parasitic protozoan organisms in the genus Trypanosoma . The primary targets of this compound in these organisms are the enzymes Lipoamide Dehydrogenase (LipDH) and Trypanothione Reductase (TR) .
Mode of Action
This compound interacts with its targets, LipDH and TR, through a process known as redox cycling . This interaction leads to the depletion of these enzymes, thereby inhibiting the growth of the parasites .
Biochemical Pathways
It is known that the drug’s action involves theredox cycling of the enzymes LipDH and TR in Trypanosoma cruzi . This process disrupts the normal functioning of these enzymes, leading to the death of the parasites .
Result of Action
The action of this compound results in significant antiparasitic effects . At concentrations of 100 µM, this compound caused a 72% inhibition of Trypanothione Reductase (TR) activity . At 10 µM, this compound inhibited parasite growth completely, but was also toxic to the mammalian host cells . This compound (3 µM) induced a 100% growth inhibition of T. brucei .
Action Environment
It is known that organisms must adapt to their changing environments to maintain homeostasis in respect to the chemical environment This suggests that environmental factors could potentially influence the action of drugs like this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifurprazine can be synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylidene hydrazine. This intermediate is then reacted with 3-chloropyridazine to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidative products.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidative products include nitroso and hydroxylamine derivatives.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield various substituted pyridazine derivatives.
Scientific Research Applications
Nifurprazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving nitrofuran derivatives and their chemical properties.
Biology: this compound is studied for its antiparasitic effects, particularly against Trypanosoma species.
Medicine: Research focuses on its potential use in treating parasitic infections and its antibacterial properties.
Comparison with Similar Compounds
Nifuroxazide: Another nitrofuran derivative with antibacterial properties, primarily used for gastrointestinal infections.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness of Nifurprazine: this compound stands out due to its potent trypanocidal activity and its ability to redox-cycle, making it highly effective against Trypanosoma species. Its unique mechanism of action and broad-spectrum antibacterial properties further distinguish it from other nitrofuran derivatives .
Properties
IUPAC Name |
6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWLRMBWIWKFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862715 | |
Record name | 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-20-6 | |
Record name | Nifurprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1614-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial spectrum of Nifurprazine?
A1: this compound exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, this compound has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].
Q2: How does the efficacy of this compound compare to other nitrofuran derivatives?
A2: Research indicates that this compound demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].
Q3: How does the temperature affect the toxicity of this compound in fish?
A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of this compound hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].
Q4: How does the administration method of this compound affect its therapeutic efficacy?
A6: In ayu fish infected with Vibrio anguillarum, bathing in this compound solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].
Q5: Are there known instances of bacterial resistance to this compound?
A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including this compound []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.
Q6: What analytical methods are used to detect and quantify this compound?
A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect this compound in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by this compound, allowing for the determination of its concentration in a given sample.
Q7: Are there any known allergic reactions to this compound?
A9: Yes, there have been reported cases of contact allergy to this compound (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.
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